

A Comparative Guide to Analytical Methods for Diosmin Quantification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diosmin*

Cat. No.: *B1670713*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of **diosmin** in pharmaceutical formulations and biological matrices. The following sections present a cross-validation summary of key performance parameters, detailed experimental protocols for each method, and a generalized workflow for analytical method validation.

Quantitative Data Summary

The performance of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry for **diosmin** quantification is summarized below. These methods have been validated according to the International Conference on Harmonisation (ICH) guidelines.

Method	Linearity Range (µg/mL)	Accuracy (% Recovery)	Precision (%RSD)	Limit of Detection (LOD) (µg/mL)	Limit of Quantitation (LOQ) (µg/mL)
RP-HPLC	112.5 - 675[1]	96.9 - 103[2]	0.18[1]	0.405[1]	-
RP-HPLC	0.25 - 500 (in plasma)[3]	-2.7 to 4.2 (as % bias)[3]	1.5 - 11.2 (intra-day)[3]	-	0.25[3]
HPTLC	0.1 - 3 (µg/spot)[4][5]	99.51 ± 0.177%[5]	-	0.0125 (µg/spot)[5]	0.08 (µg/spot)[5]
Green RP-HPTLC	0.1 - 0.7 (ng/band)[6]	-	-	-	-
UV-Vis Spectrophotometry	0.3 - 35[7]	100.20 - 100.55[7]	0.65 - 2.16[7]	0.1[7]	0.3[7]
UV-Vis Spectrophotometry	2 - 24[8][9]	-	< 2[8][9]	0.048[8][9]	0.147[8][9]
Voltammetry	-	-	-	5.22 x 10 ⁻⁸ M	-

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for its high precision and sensitivity in quantifying **diosmin**, often simultaneously with its aglycone, hesperidin.

a) For Pharmaceutical Formulations[10][11]

- Chromatographic System: A Waters Symmetry C18 column (100 mm × 4.6 mm, 2.6 µm) or a short C8 column (75 mm x 4 mm, 5 µm) can be used.[10][11]

- Mobile Phase: A mixture of 0.1% orthophosphoric acid and methanol in a 60:40 ratio, or 0.05% formic acid (pH 4.1) and methanol (58:42, v/v).[\[10\]](#)[\[11\]](#)
- Flow Rate: 1.0 mL/min or 1.2 mL/min.[\[10\]](#)[\[11\]](#)
- Detection: UV detection at 280 nm.[\[11\]](#)
- Injection Volume: 5 μ L.[\[11\]](#)
- Sample Preparation: An accurately weighed amount of powdered tablets equivalent to about 450 mg of **diosmin** is dissolved in 50 mL of 0.5 M NaOH, sonicated for 15 minutes, and diluted with a mixture of 0.01 M trisodium buffer (pH 12.4) and methanol (60:40, v/v).[\[12\]](#)

b) For Biological Samples (Human Plasma)[\[3\]](#)

- Chromatographic System: A C18 reversed-phase column.
- Mobile Phase: A mixture of methanol and 1% formic acid (58:42, v/v).
- Flow Rate: 0.5 mL/min.
- Detection: LC-MS/MS with atmospheric pressure chemical ionization (APCI) in positive ion mode and multiple reaction monitoring (MRM). The selected transition for **diosmin** is m/z 609.0 → 463.0.
- Sample Preparation: Plasma samples are incubated with β -glucuronidase/sulphatase, followed by liquid-liquid extraction with tert-butyl methyl ether at pH 2.

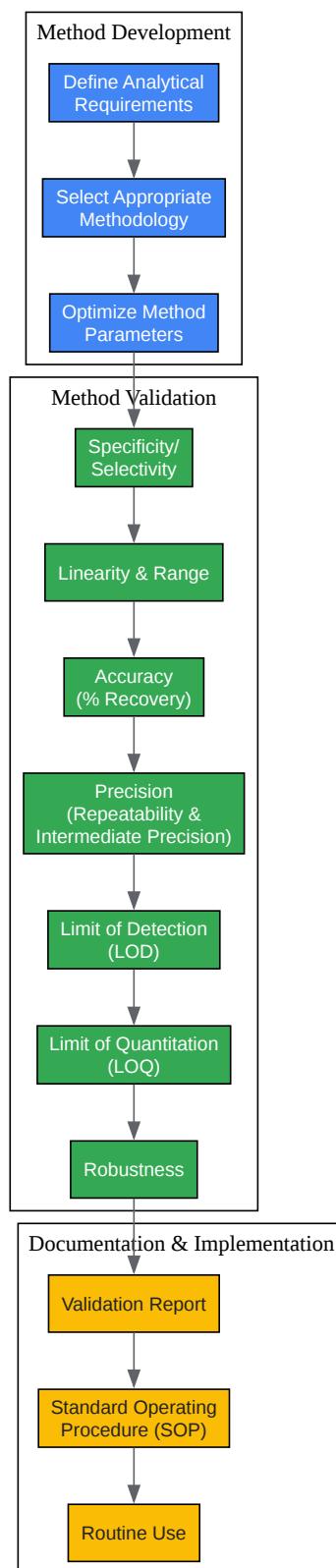
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and high-throughput alternative to HPLC for the quantification of **diosmin**.

- Stationary Phase: RP-18 silica gel 60 F254S HPTLC plates.[\[13\]](#)
- Mobile Phase: A mixture of ethyl acetate, methanol, water, and acetic acid (25:2:2:1, v/v/v/v) or a green mobile phase of ethanol:water (5.5:4.5 v/v).[\[4\]](#)[\[5\]](#)[\[13\]](#)

- Sample Application: Samples are applied as bands on the HPTLC plate.
- Densitometric Analysis: The determination is carried out at 330 nm or 348 nm in reflection/absorption mode.[4][5][13]
- Sample Preparation: For extraction from plant matrices or pharmaceutical formulations, a mixture of methanol and DMSO (1:1) has been found to be effective for achieving high recovery.[4]

UV-Vis Spectrophotometry

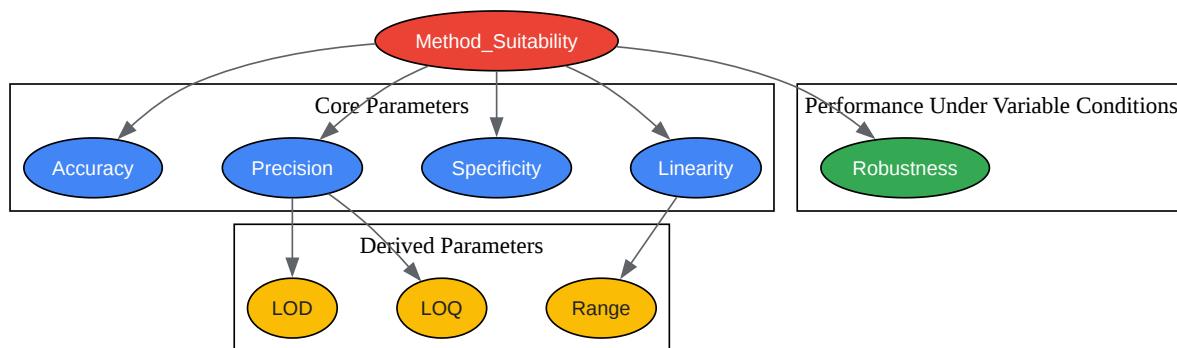

This is a cost-effective and rapid method for **diosmin** quantification, suitable for routine quality control.

- Principle: The method is based on the reaction of **diosmin** with 4-aminoantipyrine (AAP) in the presence of an oxidizing agent like potassium hexacyanoferrate (III) in an alkaline medium, which forms a colored product.[7]
- Wavelength of Maximum Absorbance (λ_{max}): 524.5 nm for the colored product.[7] Another method involves direct measurement at 268 nm in 0.2 N NaOH.[8][9]
- Reagents: 4-aminoantipyrine, potassium hexacyanoferrate (III), and an alkaline medium (e.g., 0.5 M NaOH).[7]
- Sample Preparation: A known amount of the drug powder is dissolved in 0.5 M NaOH, filtered, and then diluted with doubly-distilled water.[7] For simultaneous estimation with hesperidin, dissolution in 0.2 N NaOH is used.[8][9]

Visualizations

General Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for validating an analytical method to ensure its suitability for its intended purpose.



[Click to download full resolution via product page](#)

Caption: A flowchart of the analytical method validation process.

Logical Relationship of Validation Parameters

This diagram shows the hierarchical relationship and interdependence of various validation parameters.

[Click to download full resolution via product page](#)

Caption: Interdependence of analytical method validation parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. japsonline.com [japsonline.com]
- 2. Simultaneous Determination of Diosmin and Hesperidin in Pharmaceuticals by RPLC using Ionic Liquids as Mobile Phase Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]

- 5. akjournals.com [akjournals.com]
- 6. A Green RP-HPTLC-Densitometry Method for the Determination of Diosmin in Pharmaceutical Formulations [mdpi.com]
- 7. benthamopen.com [benthamopen.com]
- 8. scispace.com [scispace.com]
- 9. scilit.com [scilit.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Development and validation of a fast and simple RP-HPLC method for the determination of diosmin and hesperidin in combined tablet dosage form | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 12. Quantitative Determination of Diosmin in Tablets by Infrared and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- To cite this document: BenchChem. [A Comparative Guide to Analytical Methods for Diosmin Quantification]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670713#cross-validation-of-analytical-methods-for-diosmin-quantification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com